molecular formula C17H19ClF3NO B563002 Fluoxetine-d5 hydrochloride CAS No. 1173020-43-3

Fluoxetine-d5 hydrochloride

Cat. No.: B563002
CAS No.: 1173020-43-3
M. Wt: 350.8 g/mol
InChI Key: GIYXAJPCNFJEHY-CERKJNTMSA-N
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Description

Fluoxetine-d5 (hydrochloride) is a deuterium-labeled version of fluoxetine hydrochloride, a well-known selective serotonin reuptake inhibitor. This compound is primarily used as an internal standard in mass spectrometry for the quantification of fluoxetine. The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart during analytical procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluoxetine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the fluoxetine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium .

Industrial Production Methods

Industrial production of Fluoxetine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced technologies such as high-performance liquid chromatography and mass spectrometry is crucial in monitoring the synthesis and ensuring the deuterium incorporation is complete .

Chemical Reactions Analysis

Types of Reactions

Fluoxetine-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Fluoxetine-d5 (hydrochloride) can lead to the formation of fluoxetine N-oxide, while reduction can yield fluoxetine amine .

Scientific Research Applications

Analytical Chemistry

Internal Standard for Quantification
Fluoxetine-d5 hydrochloride serves as an internal standard for the quantification of fluoxetine and its metabolites in biological samples. Its deuterated nature allows for accurate differentiation between the analyte and the standard during mass spectrometric analysis, enhancing the reliability of results obtained from gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) .

Pharmacokinetic Studies

Toxicokinetics Research
Recent studies have utilized this compound to investigate the toxicokinetics of fluoxetine in model organisms such as Caenorhabditis elegans. This research focuses on understanding the absorption, distribution, metabolism, and excretion (ADME) of fluoxetine and its active metabolite, norfluoxetine. For instance, one study demonstrated that C. elegans could metabolize fluoxetine into norfluoxetine, which has implications for assessing environmental risks associated with pharmaceutical contamination .

Cross-Species Extrapolation
Fluoxetine-d5 has also been employed in cross-species pharmacokinetic studies to compare plasma concentrations of fluoxetine in humans and aquatic species. This research is critical for evaluating the environmental impact of pharmaceuticals and understanding their behavioral effects on non-target species .

Toxicology Studies

Behavioral Assessments in Model Organisms
In toxicology research, this compound has been used to assess the behavioral impacts of fluoxetine exposure on aquatic organisms such as zebrafish (Danio rerio). Studies have linked the plasma concentrations of fluoxetine and norfluoxetine to anxiety-related behavioral endpoints, providing insights into the ecological consequences of pharmaceutical pollutants .

Clinical Research

Drug Interaction Studies
this compound is instrumental in studies examining drug-drug interactions involving fluoxetine. Its use as an internal standard allows researchers to accurately measure concentrations of fluoxetine and its metabolites when co-administered with other medications. This is particularly important given fluoxetine's known interactions with cytochrome P450 enzymes .

Table 1: Summary of Studies Utilizing this compound

Study FocusModel OrganismKey FindingsReference
ToxicokineticsC. elegansMetabolism to norfluoxetine; ADME profiling
Cross-Species ExtrapolationFishBehavioral effects linked to plasma concentrations
Drug Interaction AnalysisHumanAccurate quantification in presence of other drugs
Behavioral ToxicologyDanio rerioAnxiety-related behaviors assessed

Case Study 1: Toxicokinetics in Aquatic Environments

A study investigated the uptake and elimination rates of fluoxetine in C. elegans, revealing significant differences based on exposure duration and concentration levels. The research highlighted the importance of considering metabolic pathways when assessing environmental impacts .

Case Study 2: Behavioral Impact on Zebrafish

In another case study, researchers quantified fluoxetine and norfluoxetine levels in zebrafish to explore their effects on anxiety-related behaviors. The findings indicated that exposure to these compounds could alter normal behaviors, raising concerns about pharmaceutical contamination in aquatic ecosystems .

Mechanism of Action

Fluoxetine-d5 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin in the brain. This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission. The molecular targets include the serotonin transporter, which is responsible for the reuptake of serotonin into presynaptic neurons. The pathways involved in this mechanism include the serotonergic signaling pathway, which plays a crucial role in mood regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluoxetine-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms make it easier to distinguish from non-labeled compounds in mass spectrometry, enhancing the accuracy of quantification. This property is particularly valuable in pharmacokinetic studies and quality control processes .

Biological Activity

Fluoxetine-d5 hydrochloride is a deuterated form of fluoxetine, a well-established selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and other mood disorders. This article delves into its biological activity, pharmacodynamics, and significance in research, supported by various studies and data.

Overview of this compound

  • Chemical Structure : this compound retains the core structure of fluoxetine but incorporates deuterium isotopes, enhancing its stability and analytical utility.
  • Molecular Formula : C17_{17}H19_{19}ClF3_3NO
  • Molecular Weight : Approximately 350.8 g/mol

Fluoxetine-d5 functions as a selective serotonin reuptake inhibitor, which means it primarily inhibits the reuptake of serotonin (5-HT) in the brain. This action increases serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission, which is crucial for its antidepressant effects. The compound exhibits a binding affinity to the human 5-HT transporter with a Ki_i value of 0.9 nmol/L, demonstrating significant selectivity over other receptors such as 5-HT1A and 5-HT2A .

Biological Activity and Research Findings

This compound shows similar biological activity to its non-deuterated counterpart. Key findings from various studies include:

  • Antidepressant Efficacy : Fluoxetine has been shown to be effective in treating major depressive disorder (MDD), with response rates significantly higher than placebo in multiple clinical trials .
  • Neuroprotective Effects : Research indicates that fluoxetine can induce differentiation in neuronal precursors and prevent degeneration in retinal pigmented epithelial cells, suggesting potential applications beyond mood disorders .
  • Pharmacokinetics : The incorporation of deuterium may alter the pharmacokinetics of fluoxetine-d5, potentially leading to improved therapeutic profiles and reduced side effects compared to traditional fluoxetine.

Comparative Analysis with Other Compounds

The following table compares this compound with other SSRIs:

Compound NameStructure SimilarityPrimary UseUnique Features
FluoxetineIdentical coreAntidepressantNon-deuterated version
ParoxetineSimilar structureAntidepressantDifferent mechanism of action
SertralineSimilar structureAntidepressantMore selective for serotonin reuptake
CitalopramSimilar structureAntidepressantSelective serotonin reuptake inhibitor

Case Studies

  • Efficacy in Depression : A meta-analysis demonstrated that fluoxetine significantly improved outcomes on the Hamilton Depression Rating Scale (HAMD) compared to placebo, with an odds ratio indicating a favorable response rate .
  • Behavioral Studies in Fish : Research using fluoxetine and its metabolite norfluoxetine has linked their concentrations in fish plasma to behavioral anxiety-related endpoints, highlighting cross-species implications for understanding antidepressant effects .

Q & A

Basic Research Questions

Q. How is Fluoxetine-d5 hydrochloride synthesized and characterized for use as an internal standard in quantitative LC-MS/MS assays?

this compound is synthesized by replacing five hydrogen atoms with deuterium at specific positions (typically on the trifluoromethylphenyl group) to minimize isotopic interference. Characterization involves LC-MS/MS to confirm molecular weight (309.3 g/mol for the deuterated form vs. 304.3 g/mol for non-deuterated fluoxetine) and NMR to verify structural integrity. Purity is validated via HPLC (>98%) with UV detection at 227 nm, ensuring minimal unlabeled impurities that could skew quantification .

Q. What methodological considerations are critical when incorporating this compound into pharmacokinetic studies to ensure accurate quantification of fluoxetine?

Key considerations include:

  • Matrix Matching : Spiking Fluoxetine-d5 into biological matrices (e.g., plasma) at concentrations proportional to expected fluoxetine levels to account for extraction efficiency variations .
  • Ion Suppression Testing : Evaluating matrix effects using post-column infusion to confirm no interference from co-eluting substances .
  • Calibration Curve Linearity : Ensuring a dynamic range of 0.1–100 ng/mL with R² > 0.99, validated across multiple batches .

Q. How do researchers validate the stability of this compound under various storage and experimental conditions?

Stability is assessed through:

  • Short-Term Stability : Exposure to room temperature (25°C) for 24 hours, showing <5% degradation.
  • Freeze-Thaw Cycles : Three cycles at -80°C to 25°C with <10% variability in peak area ratios (analyte/internal standard).
  • Long-Term Stability : Storage at -80°C for 6 months with ≤15% deviation from baseline concentrations, validated using QC samples (LQC and HQC) .

Advanced Research Questions

Q. What are the isotopic effects of deuterium substitution in this compound on its metabolic stability compared to non-deuterated fluoxetine?

Deuterium substitution slows metabolic oxidation due to the kinetic isotope effect (KIE), reducing CYP2D6-mediated demethylation rates by ~20% in vitro. This is critical for ensuring isotopic distinction in tracer studies. Researchers must validate metabolic stability via hepatocyte incubations, comparing AUC ratios of Fluoxetine-d5 and fluoxetine over 24 hours .

Q. How can cross-contamination between this compound and endogenous fluoxetine be mitigated in complex biological matrices?

Strategies include:

  • Chromatographic Resolution : Optimizing LC gradients to achieve baseline separation (retention time difference ≥0.5 min) using C18 columns and 0.1% formic acid in mobile phases .
  • High-Resolution MS : Employing Q-TOF instruments with mass accuracy <5 ppm to distinguish m/z 310.2 (Fluoxetine-d5) from 305.2 (fluoxetine) .

Q. What strategies are employed to align this compound-based analytical methods with pharmacopeial standards for regulatory submissions?

Methods must comply with ICH M10 guidelines by:

  • Cross-Validation : Comparing results with USP methods for fluoxetine hydrochloride (PF Vol. 30 No. 3) using ANOVA (p > 0.05 for inter-method differences).
  • Robustness Testing : Varying pH (±0.2), column temperature (±5°C), and flow rate (±10%) to ensure precision (CV <15%) and accuracy (85–115%) .

Q. How is this compound applied in environmental toxicology studies, such as tracking fluoxetine residues in ecological samples?

It serves as a surrogate standard in SPE-LC-MS/MS workflows for quantifying fluoxetine in water and soil. Recovery rates (70–120%) are validated using EPA Method 1694, with detection limits of 1 ng/L in water and 5 ng/g in soil. Deuterated analogs correct for matrix-induced ion suppression in complex environmental samples .

Properties

IUPAC Name

N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/i2D,3D,4D,5D,6D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYXAJPCNFJEHY-CERKJNTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661982
Record name N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173020-43-3
Record name N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173020-43-3
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